molecular formula C16H17N3O3S B280644 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one

6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one

Cat. No. B280644
M. Wt: 331.4 g/mol
InChI Key: FYCYBNNFOJAZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one, also known as MI-219, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents MDM2 from degrading p53, allowing p53 to accumulate and activate downstream targets that induce apoptosis in cancer cells.
Biochemical and Physiological Effects
6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been found to inhibit tumor growth and metastasis in animal models. 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one is a highly specific inhibitor of MDM2, which makes it a valuable tool for studying the role of MDM2 in cancer. However, 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one has a relatively short half-life, which can limit its effectiveness in some experiments. Additionally, 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one is not effective against tumors that have mutations in the p53 gene.

Future Directions

There are several potential future directions for the development of 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one. One area of focus is the optimization of the compound's pharmacokinetic properties to improve its efficacy in clinical trials. Another area of interest is the combination of 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one with other anticancer agents to enhance its effectiveness. Finally, the development of 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one analogs with improved potency and selectivity is a promising avenue for future research.

Synthesis Methods

6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one can be synthesized by reacting 4-methylpiperazine with 6-bromo-2-hydroxybenzo[cd]indol-2(1H)-one in the presence of a base. The resulting intermediate is then treated with sulfonyl chloride to yield 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one.

Scientific Research Applications

6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of MDM2, a protein that plays a critical role in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one can activate p53 and induce apoptosis in cancer cells. 6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one has been found to be effective against a wide range of cancer types, including breast, lung, colon, and prostate cancer.

properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)sulfonyl-1H-benzo[cd]indol-2-one

InChI

InChI=1S/C16H17N3O3S/c1-18-7-9-19(10-8-18)23(21,22)14-6-5-13-15-11(14)3-2-4-12(15)16(20)17-13/h2-6H,7-10H2,1H3,(H,17,20)

InChI Key

FYCYBNNFOJAZJQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O

Origin of Product

United States

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